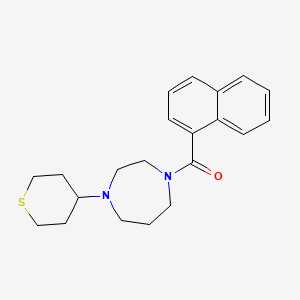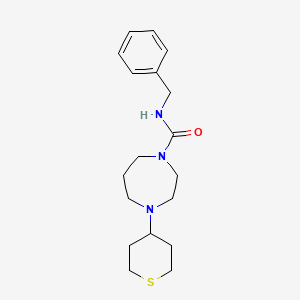![molecular formula C12H15BrN4OS B6428674 4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide CAS No. 2034333-96-3](/img/structure/B6428674.png)
4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups. It includes a bromine atom, a thiophene ring, a carboxamide group, and a 1,2,4-triazole ring .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the bromine atom could potentially be replaced in a substitution reaction, and the carboxamide group might participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a bromine atom could increase its density and boiling point .Aplicaciones Científicas De Investigación
4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide has been studied for its potential applications in medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential to act as a ligand for metal ions, such as copper and zinc. In organic synthesis, this compound has been studied for its ability to act as a catalyst in a variety of reactions, such as the Heck reaction and the Buchwald-Hartwig amination. In material science, this compound has been studied for its potential to act as a building block in the synthesis of novel materials.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide is not fully understood. However, it is believed that the bromine atom attached to the nitrogen atom of the triazole ring is responsible for the molecule’s ability to act as a ligand for metal ions. The bromine atom is also believed to be responsible for the molecule’s ability to act as a catalyst in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that the molecule may have potential applications in medicinal chemistry, organic synthesis, and material science.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide in laboratory experiments include its ability to act as a ligand for metal ions, its ability to act as a catalyst in a variety of reactions, and its potential to act as a building block in the synthesis of novel materials. The limitations of using this compound in laboratory experiments include its limited availability and its potential toxicity.
Direcciones Futuras
The potential future directions for the study of 4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide include further research into its potential applications in medicinal chemistry, organic synthesis, and material science. Additionally, further research into the biochemical and physiological effects of this compound is warranted. Finally, further research into the synthesis of this compound and its derivatives is also necessary.
Métodos De Síntesis
4-bromo-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide can be synthesized through a variety of methods, including the Buchwald-Hartwig amination and the Heck reaction. The Buchwald-Hartwig amination involves the reaction of a bromo-substituted thiophene-2-carboxamide with a triazole-substituted butan-2-amine. The Heck reaction involves the coupling of a bromo-substituted thiophene-2-carboxamide with a triazole-substituted butan-2-yl halide.
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4OS/c1-8(2)10(4-17-7-14-6-15-17)16-12(18)11-3-9(13)5-19-11/h3,5-8,10H,4H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEPPOKPJWQCLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B6428591.png)


![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B6428601.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B6428606.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6428611.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6428615.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1H-indol-3-yl)propanamide](/img/structure/B6428625.png)
![4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6428637.png)
![6-fluoro-4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B6428641.png)
![1-methyl-2-oxo-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B6428654.png)
![2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide](/img/structure/B6428655.png)
![N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6428669.png)
![5-fluoro-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]pyridine-3-carboxamide](/img/structure/B6428678.png)